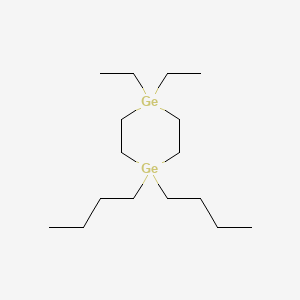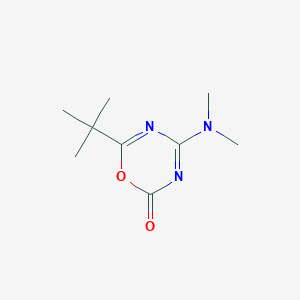
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is a heterocyclic compound that contains an oxadiazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazinone ring.
Use of protecting groups: Protecting groups may be used to control the reactivity of functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3,5-Oxadiazin-2-one derivatives: Other derivatives of oxadiazinone with different substituents.
1,3,4-Oxadiazoles: Compounds with a similar ring structure but different nitrogen positioning.
Triazines: Another class of heterocyclic compounds with similar applications.
Uniqueness
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is unique due to its specific substituents, which can impart distinct chemical and physical properties. These properties may make it more suitable for certain applications compared to similar compounds.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
6-tert-butyl-4-(dimethylamino)-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-10-7(12(4)5)11-8(13)14-6/h1-5H3 |
InChI-Schlüssel |
WBISMUSPKNVQDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=NC(=O)O1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


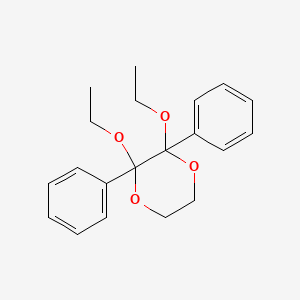
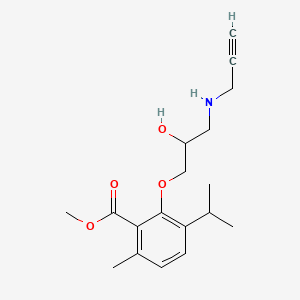
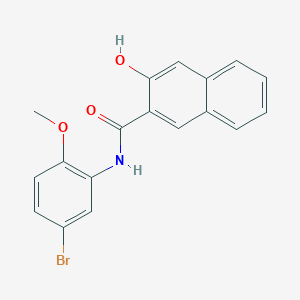

![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
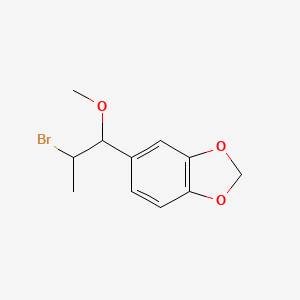

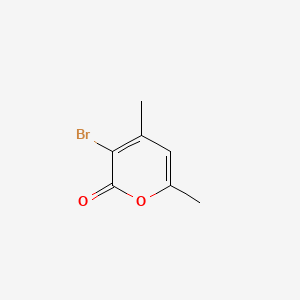
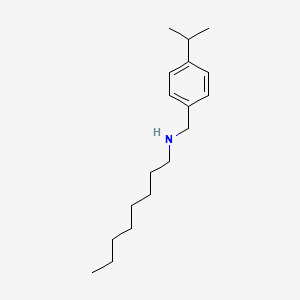


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
